2-Bromobenzo[d]oxazole-6-sulfonamide
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Overview
Description
2-Bromobenzo[d]oxazole-6-sulfonamide is a heterocyclic compound with the molecular formula C7H5BrN2O3S. It is a derivative of benzoxazole, which is known for its wide range of applications in medicinal chemistry due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzo[d]oxazole-6-sulfonamide typically involves the bromination of benzoxazole derivatives followed by sulfonation. One common method involves the reaction of 2-bromobenzoxazole with chlorosulfonic acid under controlled conditions to introduce the sulfonamide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale bromination and sulfonation reactions, similar to those used in laboratory synthesis, but optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzo[d]oxazole-6-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction can modify the functional groups present on the molecule .
Scientific Research Applications
2-Bromobenzo[d]oxazole-6-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 2-Bromobenzo[d]oxazole-6-sulfonamide is not well-documented. like other benzoxazole derivatives, it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzo[d]oxazole: Lacks the sulfonamide group but shares the benzoxazole core.
Benzo[d]thiazole-2-thiol: Contains a thiazole ring instead of an oxazole ring but has similar biological activities.
Uniqueness
2-Bromobenzo[d]oxazole-6-sulfonamide is unique due to the presence of both bromine and sulfonamide groups, which confer distinct chemical reactivity and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H5BrN2O3S |
---|---|
Molecular Weight |
277.10 g/mol |
IUPAC Name |
2-bromo-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C7H5BrN2O3S/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H,(H2,9,11,12) |
InChI Key |
BJIHLMLLQOOVQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)OC(=N2)Br |
Origin of Product |
United States |
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